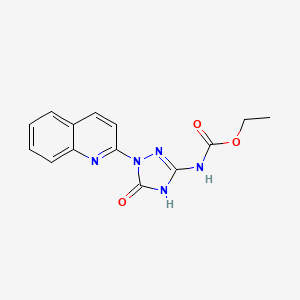
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a quinoline moiety fused with a triazole ring, imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of 2-aminobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Carbamate derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparison with Similar Compounds
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate can be compared with other quinoline and triazole derivatives:
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline mo
Biological Activity
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure incorporates a quinoline moiety and a triazole ring, which are known for their diverse biological activities.
Antimicrobial Properties
Recent studies have reported significant antimicrobial activity of this compound against various bacterial strains. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These findings indicate that the compound is particularly effective against Mycobacterium tuberculosis , suggesting potential applications in treating tuberculosis infections .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound possesses selective toxicity towards cancer cells while exhibiting low toxicity towards normal human cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| Normal Human Fibroblasts | >100 |
The selectivity index indicates a promising therapeutic window for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically, it appears to target DNA gyrase and topoisomerase IV in bacteria .
Case Studies
In a recent case study involving Staphylococcus aureus , treatment with Ethyl (5-oxo...) resulted in a significant reduction in bacterial load in infected tissue samples from animal models. The study highlighted the compound's potential as a therapeutic agent in managing resistant bacterial infections.
Properties
CAS No. |
67176-08-3 |
|---|---|
Molecular Formula |
C14H13N5O3 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl N-(5-oxo-1-quinolin-2-yl-4H-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-14(21)17-12-16-13(20)19(18-12)11-8-7-9-5-3-4-6-10(9)15-11/h3-8H,2H2,1H3,(H2,16,17,18,20,21) |
InChI Key |
BJDBLXKSFKVUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN(C(=O)N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















